molecular formula C11H13F3N2O3 B13492678 N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid

Cat. No.: B13492678
M. Wt: 278.23 g/mol
InChI Key: JTHMZYLYLZTWKM-UHFFFAOYSA-N
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Description

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 4 positions, and it is often associated with trifluoroacetic acid in its salt form. The presence of the oxetane ring imparts significant reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.

    Attachment to Benzene Ring: The oxetane ring is then attached to a benzene ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent.

    Introduction of Amine Groups: The amine groups are introduced through a nitration-reduction sequence or via direct amination using reagents like ammonia or primary amines.

    Association with Trifluoroacetic Acid: The final step involves the formation of the trifluoroacetic acid salt by reacting the amine compound with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine groups or the oxetane ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene or oxetane derivatives.

Scientific Research Applications

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring and amine groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(oxetan-3-yl)benzene-1,3-diamine: Similar structure but with amine groups at the 1 and 3 positions.

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine rings instead of oxetane.

Uniqueness

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack the oxetane ring or have different functional groups.

Properties

Molecular Formula

C11H13F3N2O3

Molecular Weight

278.23 g/mol

IUPAC Name

4-N-(oxetan-3-yl)benzene-1,4-diamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H12N2O.C2HF3O2/c10-7-1-3-8(4-2-7)11-9-5-12-6-9;3-2(4,5)1(6)7/h1-4,9,11H,5-6,10H2;(H,6,7)

InChI Key

JTHMZYLYLZTWKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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